molecular formula C3H7ClOS B1281219 Propane-1-sulfinyl chloride CAS No. 23267-68-7

Propane-1-sulfinyl chloride

Cat. No. B1281219
CAS RN: 23267-68-7
M. Wt: 126.61 g/mol
InChI Key: ILUVJGOKAOXNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane-1-sulfinyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions involving sulfinyl chloride groups and propane derivatives are mentioned. For instance, the atmospheric oxidation reactions of propanesulfinyl chloride initiated by OH radicals are investigated, providing insights into its potential environmental impact and degradation pathways .

Synthesis Analysis

The synthesis of related compounds involves the use of propane derivatives as catalysts or reactants. Propane-1,2,3-triyl tris(hydrogen sulfate) is used as a catalyst for the synthesis of biscoumarin derivatives , and 2-(sulfooxy)propane-1,2,3-tricarboxylic acid serves as a catalyst for the formylation of alcohols and amines . These studies demonstrate the versatility of propane derivatives in facilitating various chemical reactions.

Molecular Structure Analysis

The molecular structure of propane derivatives can be inferred from the reactions they undergo. For example, the adsorption and decomposition pathways of 1-propanethiol on GaAs(100) surfaces suggest the formation of propanethiolate and hydrogen, indicating the presence of a C-S bond in the original molecule . Similarly, the reaction of propyl propane-thiolsulfinate with cysteine involves the cleavage of a sulfur-sulfur bond, providing information about the molecular structure of the reactants .

Chemical Reactions Analysis

Propane derivatives participate in a variety of chemical reactions. The transformation of propane into dialkyl sulfides under the action of elemental sulfur is an example of a reaction leading to the formation of new sulfur-containing compounds . The radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride to synthesize benzo[b]oxepinone and chromane derivatives is another example of the reactivity of propane-related molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of propane derivatives can be deduced from their behavior in reactions and their interaction with other chemicals. The facile reactions of propane with elemental sulfur under mild conditions suggest that propane is reactive towards sulfurization . The atmospheric oxidation of propanesulfinyl chloride by OH radicals, leading to the formation of propanesulfinic acid and other degradation products, provides information on the reactivity and stability of the sulfinyl chloride group in the environment .

Scientific Research Applications

Synthesis of Hydroxyalkanesulfonyl Chlorides

Propane-1-sulfinyl chloride is useful in synthesizing hydroxyalkanesulfonyl chlorides. King and Rathore (1987) demonstrated the synthesis of 3-Hydroxy-1-propanesulfonyl chloride, a compound obtained by chlorinating sodium 3-hydroxy-1-propanesulfinate. This synthesis process highlights the potential of propane-1-sulfinyl chloride in chemical synthesis, particularly in creating sulfonyl chlorides with specific structures (King & Rathore, 1987).

Modification of Polymers

The compound has been studied for its ability to modify polymers. Velden et al. (1977) explored 1,3-propane sultone, a derivative of propane-1-sulfinyl chloride, for modifying cellulose, cellulose acetate, and polyacrylonitrile. This research provides insights into the compound's utility in enhancing the properties of polymers, especially in membrane technology (Velden, Rupkema, Smolders & Bantjes, 1977).

Catalysis and Chemical Reactions

Hubbard et al. (1993) investigated the use of sulfated catalysts, including those derived from propane-1-sulfinyl chloride, in propane oxidation. This research underscores the role of such compounds in catalytic processes, particularly in oxidation reactions (Hubbard, Otto, Gandhi & Ng, 1993).

Lithium-Ion Battery Performance

Pires et al. (2015) studied 1,3-propane sultone, related to propane-1-sulfinyl chloride, for improving lithium-ion battery performance. This research shows the compound's potential in enhancing the efficiency and durability of batteries, particularly at high potentials (Pires, Timperman, Castets, Peña, Dumont, Levasseur, Dedryvère, Tessier & Anouti, 2015).

Nucleophilic Sulfoalkylation Reagents

Adamczyk et al. (2001) highlighted the use of nucleophilic sulfoalkylation reagents derived from chloroalkylsulfonyl chlorides, closely related to propane-1-sulfinyl chloride. This research contributes to understanding the compound's role in creating sulfoalkylation reagents for enhancing hydrophilicity in various applications (Adamczyk, Chen & Mattingly, 2001).

Safety And Hazards

Propane-1-sulfinyl chloride is classified as a skin corrosive (Category 1B) and an eye irritant (Category 2A) . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, rinse with water and seek medical attention .

properties

IUPAC Name

propane-1-sulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUVJGOKAOXNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509006
Record name Propane-1-sulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-1-sulfinyl chloride

CAS RN

23267-68-7
Record name Propane-1-sulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.